Structural Elucidation of 3-Dodecynoic Acid: A Technical Guide
Structural Elucidation of 3-Dodecynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-dodecynoic acid, a C12 acetylenic fatty acid. The document details its chemical structure, plausible synthetic pathways, and in-depth analysis of its spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals involved in lipid chemistry, drug discovery, and natural product synthesis.
Chemical Structure and Properties
3-Dodecynoic acid, with the chemical formula C₁₂H₂₀O₂, is a monounsaturated fatty acid characterized by a carbon-carbon triple bond at the third position of its twelve-carbon chain. The presence of this alkynyl group imparts distinct chemical reactivity and spectroscopic properties compared to its saturated and olefinic counterparts.
Table 1: General Properties of 3-Dodecynoic Acid
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | Dodec-3-ynoic acid |
| CAS Number | 55182-75-7 |
Synthesis of 3-Dodecynoic Acid
A logical synthetic pathway would involve the deprotonation of a terminal alkyne, such as 1-pentyne (B49018), with a strong base to form an acetylide anion. This is followed by a nucleophilic substitution reaction with a halo-substituted carboxylic acid ester, like methyl 7-bromoheptanoate. The final step would be the hydrolysis of the ester to yield the desired carboxylic acid.
Experimental Protocol: Proposed Synthesis
Materials:
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1-Pentyne
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Sodium amide (NaNH₂)
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Liquid ammonia (B1221849) (NH₃)
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Methyl 7-bromoheptanoate
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Diethyl ether
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Hydrochloric acid (HCl)
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Sodium sulfate (B86663) (Na₂SO₄)
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Standard laboratory glassware and purification apparatus (e.g., for distillation and chromatography)
Procedure:
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Acetylide Formation: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, dissolve sodium amide in liquid ammonia at -78 °C. Slowly add 1-pentyne to the solution and stir for 2 hours to form the sodium pentynylide.
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Alkylation: To the acetylide solution, add a solution of methyl 7-bromoheptanoate in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Ester Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude methyl dodec-3-ynoate, add a solution of aqueous sodium hydroxide (B78521) and methanol. Reflux the mixture for 4 hours.
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Purification: After cooling, acidify the reaction mixture with hydrochloric acid. Extract the product with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 3-dodecynoic acid can be further purified by vacuum distillation or column chromatography.
Spectroscopic Data for Structural Elucidation
The structural confirmation of 3-dodecynoic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted based on the known spectroscopic behavior of similar acetylenic fatty acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the position of functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-dodecynoic acid is expected to show characteristic signals for the protons adjacent to the triple bond and the carboxylic acid group.
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Dodecynoic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10-12 | singlet (broad) |
| -CH₂-C≡ | ~2.2 | triplet |
| C≡C-CH₂- | ~2.1 | triplet |
| -CH₂-COOH | ~2.4 | triplet |
| -(CH₂)₇- | 1.2-1.6 | multiplet |
| -CH₃ | ~0.9 | triplet |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon framework, with the alkynyl carbons having distinct chemical shifts.
Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Dodecynoic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~179 |
| -C≡C- | ~80-90 |
| -C≡C- | ~75-85 |
| -CH₂-COOH | ~34 |
| -CH₂-C≡ | ~19 |
| -(CH₂)₇- | ~22-32 |
| -CH₃ | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. In 3-dodecynoic acid, the key absorptions are from the carboxylic acid and the internal alkyne.
Table 4: Predicted IR Absorption Frequencies for 3-Dodecynoic Acid
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C=O (Carboxylic acid) | 1700-1725 | Strong |
| C≡C (Internal alkyne) | 2190-2260 | Weak to medium |
| C-H (sp³) | 2850-2960 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. For fatty acids, derivatization to more volatile esters (e.g., methyl esters) is common for gas chromatography-mass spectrometry (GC-MS) analysis.
Predicted Fragmentation Pattern (Electron Ionization - MS of the Methyl Ester):
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of methyl 3-dodecynoate (m/z 210).
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McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of methyl esters of fatty acids.
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Alpha-Cleavage: Fragmentation adjacent to the carbonyl group.
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Cleavage around the triple bond: Fragmentation of the carbon chain on either side of the alkyne can also be expected.
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of purified 3-dodecynoic acid in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.
Data Acquisition:
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¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation:
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Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
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Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal interference in the regions of interest.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization to Methyl Ester:
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To a solution of 3-dodecynoic acid in methanol, add a catalytic amount of sulfuric acid.
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Reflux the mixture for 1-2 hours.
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After cooling, add water and extract the methyl ester with hexane (B92381) or diethyl ether.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
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Carrier Gas: Helium.
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the complete structural elucidation of 3-dodecynoic acid, from synthesis to spectroscopic confirmation.
This comprehensive approach, combining a plausible synthetic strategy with detailed predictions and protocols for spectroscopic analysis, provides a solid foundation for the successful structural elucidation of 3-dodecynoic acid. This information is critical for researchers aiming to synthesize, identify, or utilize this and other related acetylenic fatty acids in their work.
